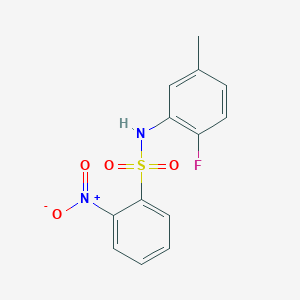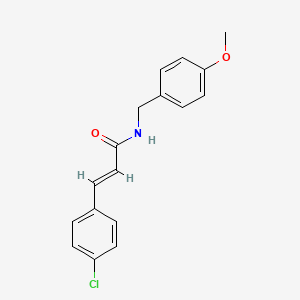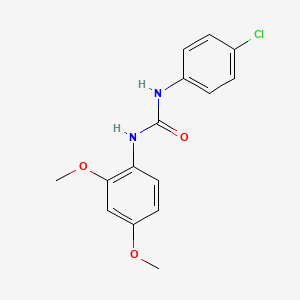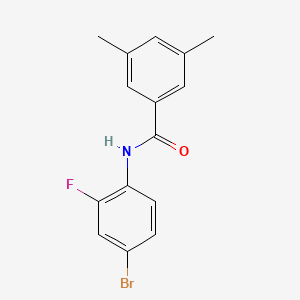
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide, commonly known as BFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFB belongs to the class of benzamides and has been found to exhibit excellent pharmacological properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of BFB involves its interaction with specific molecular targets in cells. BFB has been found to target various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. BFB has also been shown to inhibit the activity of specific enzymes such as HDAC and PARP, which are involved in DNA repair and chromatin remodeling.
Biochemical and Physiological Effects:
BFB has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and improvement of cognitive function. BFB has also been shown to affect the expression of specific genes involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFB has several advantages for lab experiments, including its high potency and selectivity, easy synthesis, and low toxicity. However, BFB also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on BFB, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as cardiovascular diseases and metabolic disorders, and the elucidation of its molecular targets and mechanisms of action. Additionally, the development of novel drug delivery systems for BFB could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, BFB is a promising chemical compound that has shown potential applications in various fields of scientific research. BFB exhibits potent pharmacological properties, and its mechanism of action involves its interaction with specific molecular targets in cells. BFB has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. Future research on BFB could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of BFB involves the reaction of 4-bromo-2-fluoroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a low temperature. The resulting product is then purified using column chromatography to obtain pure BFB.
Aplicaciones Científicas De Investigación
BFB has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and inflammation. In cancer research, BFB has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. BFB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
In neurodegenerative disorders, BFB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. BFB has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, BFB has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLAJUJJRNYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

![2-[(3-methylbenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B5886799.png)
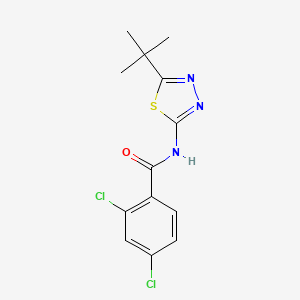
![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)
